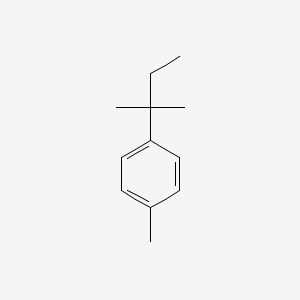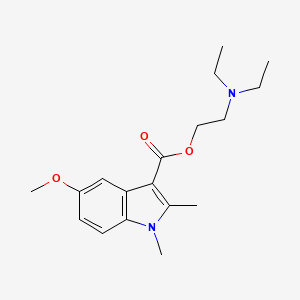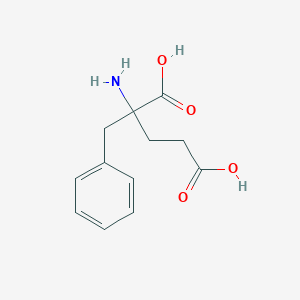
2-Benzylglutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylglutamic acid is an organic compound with the molecular formula C12H15NO4 It is a derivative of glutamic acid, where a benzyl group is attached to the second carbon of the glutamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylglutamic acid typically involves the protection of the amino and carboxyl groups of glutamic acid, followed by the introduction of the benzyl group. One common method is the use of benzyl bromide in the presence of a base to facilitate the substitution reaction. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
Temperature: Room temperature to moderate heating (25-60°C)
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as:
Fermentation: Using genetically modified microorganisms to produce the compound from simpler precursors.
Catalytic Processes: Employing catalysts to enhance the efficiency and yield of the synthetic reactions.
Chemical Reactions Analysis
Types of Reactions
2-Benzylglutamic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The carboxyl groups can be reduced to form the corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Benzyl bromide (C6H5CH2Br) in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde
Reduction: 2-Benzylglutamol
Substitution: Various benzyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-Benzylglutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Benzylglutamic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes that modify proteins, leading to changes in protein function and activity. The benzyl group can also interact with hydrophobic pockets in proteins, affecting their stability and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Glutamic Acid: The parent compound, widely used in protein synthesis and as a neurotransmitter.
Benzylglutamate: Another derivative with similar structural properties but different functional groups.
2-Phenylglutamic Acid: Similar to 2-Benzylglutamic acid but with a phenyl group instead of a benzyl group.
Uniqueness
This compound is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where the benzyl group plays a crucial role in the compound’s activity and interactions.
Properties
CAS No. |
3183-16-2 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-amino-2-benzylpentanedioic acid |
InChI |
InChI=1S/C12H15NO4/c13-12(11(16)17,7-6-10(14)15)8-9-4-2-1-3-5-9/h1-5H,6-8,13H2,(H,14,15)(H,16,17) |
InChI Key |
GHBDJTAKZXGXIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(=O)O)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(2E)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B14152046.png)
![N-benzyl-7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14152054.png)
![Methyl 3-(10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-3-oxidanylidene-propanoate](/img/structure/B14152060.png)
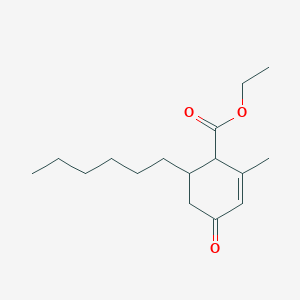
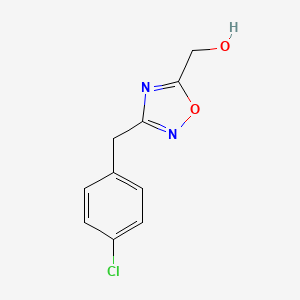
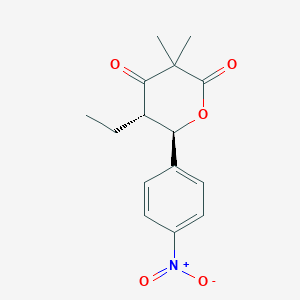
![8-[(4-chlorobenzyl)amino]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14152071.png)
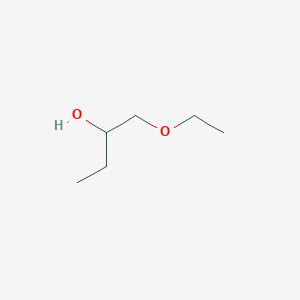
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-hydroxyheptanamide](/img/structure/B14152079.png)
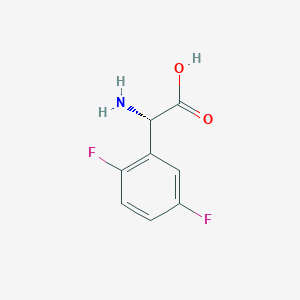
![Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium](/img/structure/B14152102.png)
